molecular formula C6H9F3O2 B3056130 1,1,1-Trifluoro-5-methoxypentan-2-one CAS No. 69243-10-3

1,1,1-Trifluoro-5-methoxypentan-2-one

Cat. No. B3056130
CAS RN: 69243-10-3
M. Wt: 170.13 g/mol
InChI Key: BSJQJYAQHIATJS-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-5-methoxypentan-2-one (TFMPO) is a volatile organic compound (VOC) with a wide variety of applications in the fields of science, engineering and industry. It is a highly reactive compound, which can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent for various organic compounds. In addition, TFMPO has been used in various scientific research applications, including the study of biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Reagent

1,1,1-Trifluoro-5-methoxypentan-2-one serves as a versatile reagent in organic synthesis. Researchers utilize it for the preparation of various derivatives due to its trifluoromethyl group. For instance, it has been employed in the synthesis of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide compounds .

SETD2 Protein Frameshift

Interestingly, this compound is also associated with the SETD2 protein . Specifically, it relates to a frameshift mutation at position 1265 in the histone-lysine methyltransferase SETD2 protein .

Proton Transfer Reactions

Studies have investigated entropy changes in proton transfer reactions involving negative ions. This compound plays a role in such investigations .

properties

IUPAC Name

1,1,1-trifluoro-5-methoxypentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-11-4-2-3-5(10)6(7,8)9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJQJYAQHIATJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500960
Record name 1,1,1-Trifluoro-5-methoxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69243-10-3
Record name 1,1,1-Trifluoro-5-methoxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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